molecular formula C12H9ClN4OS B2361676 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide CAS No. 446310-61-8

2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Cat. No. B2361676
CAS RN: 446310-61-8
M. Wt: 292.74
InChI Key: RSNZPYJRZFRPCZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .


Synthesis Analysis

The synthesis of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involves a solution of 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm 3) being added dropwise to a suspension of KSCN (0.01 mol) in acetone (30 cm 3) .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” was characterized by elemental analysis, FTIR and 1 H-NMR techniques . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .


Chemical Reactions Analysis

The chemical reactions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involve its transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) . The thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide: is a valuable compound in the field of organic synthesis, particularly in palladium-catalyzed Hiyama cross-couplings. This process is crucial for creating C2-aryl pyrimidine derivatives, which are important in the development of pharmaceuticals and natural products. The presence of a 2-chloro pyrimidine allows for efficient coupling with organosilanes, such as trimethoxy(phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF . This method demonstrates good functional group tolerance and is significant for the synthesis of complex molecules.

Anti-Fibrosis Drug Development

The pyrimidine core of 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide has been employed in the design of anti-fibrotic drugs. Novel heterocyclic compounds containing this moiety have been synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising anti-fibrotic activities, indicating potential for the development of new therapeutic agents .

Tyrosine Kinase Inhibitors for Cancer Therapy

Halogenated pyrimidine derivatives, such as 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide , are significant in the development of tyrosine kinase inhibitors. These compounds are being studied for their potential as anticancer therapies. The incorporation of halogenated pyrimidines into the molecular structure can lead to novel compounds with prospects for clinical optimization .

Future Directions

The future directions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” and its derivatives could be further investigated for their potential biological activities.

properties

IUPAC Name

2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZPYJRZFRPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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